molecular formula C12H14O5 B11828482 Pentanedioic acid, 3-(phenylmethoxy)-

Pentanedioic acid, 3-(phenylmethoxy)-

Cat. No.: B11828482
M. Wt: 238.24 g/mol
InChI Key: RKOVUTFXMCXXCC-UHFFFAOYSA-N
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Description

Contextualization within the Class of Substituted Dicarboxylic Acids

Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). wikipedia.org Their general formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic or aromatic group. wikipedia.org These compounds are fundamental in both nature and industry, with examples like adipic acid being a key component in the production of nylon. wikipedia.org

Substituted dicarboxylic acids, such as Pentanedioic acid, 3-(phenylmethoxy)-, are dicarboxylic acids where one or more hydrogen atoms on the carbon chain have been replaced by other functional groups. This substitution allows for a vast array of chemical diversity and enables the fine-tuning of molecular properties for specific applications. The introduction of a substituent like the phenylmethoxy group can introduce chirality, alter steric hindrance, and provide a handle for further chemical modifications.

Significance in Organic Chemistry and Chemical Synthesis

The significance of Pentanedioic acid, 3-(phenylmethoxy)- in organic chemistry lies primarily in its utility as a versatile intermediate for the synthesis of more complex molecules. The two carboxylic acid groups offer multiple points for reaction, such as esterification, amidation, and reduction. The phenylmethoxy group, often used as a protecting group for alcohols, can be selectively removed under specific conditions, revealing a hydroxyl group for further synthetic transformations.

An efficient route for the synthesis of 3-substituted glutaric acids from corresponding aldehydes has been described, involving a Knoevenegel condensation followed by a Michael addition. scispace.com The resulting dimalonates undergo acid hydrolysis and decarboxylation in a one-pot reaction to yield the desired glutaric acids in moderate yields. scispace.com This highlights the accessibility of such substituted glutaric acids for synthetic chemists.

Overview of Research Trajectories for Related Glutaric Acid Derivatives

Research into glutaric acid and its derivatives is a dynamic field with applications spanning from materials science to medicinal chemistry. Glutaric acid itself is utilized in the production of polymers like polyesters and polyamides. marketsandmarkets.comatamanchemicals.com The odd number of carbon atoms in its backbone is particularly useful for reducing polymer elasticity. atamanchemicals.com

In the pharmaceutical sector, glutaric acid derivatives are crucial intermediates in the synthesis of various drugs. indibloghub.com For instance, 3-substituted pentanedioic acids are important for synthesizing biologically active natural products and pharmaceuticals. scispace.com Furthermore, research has explored the use of glutaric acid in cocrystals to improve the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs). nih.gov

The development of new synthetic methods to access substituted glutaric acids remains an active area of research. For example, a visible light-driven direct synthesis of α-substituted glutaric acid diesters from aldehydes and acrylates has been developed, showcasing a sustainable and efficient approach. chemrxiv.org Additionally, the synthesis of diaryl hydroxyl dicarboxylic acids from amino acids has been reported, further expanding the toolbox for creating diverse dicarboxylic acid structures. acs.org

The study of glutamic acid derivatives, which are structurally related to glutaric acid, is also a significant research avenue, particularly in the context of developing new therapeutic agents. nih.govnih.gov Computational methods are being employed to design and screen new glutamic acid derivatives with potential biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenylmethoxypentanedioic acid

InChI

InChI=1S/C12H14O5/c13-11(14)6-10(7-12(15)16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16)

InChI Key

RKOVUTFXMCXXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Pentanedioic Acid, 3 Phenylmethoxy and Analogues

Classical Organic Synthesis Approaches to Substituted Pentanedioic Acids

Classical strategies provide foundational routes to the glutaric acid scaffold. These methods often involve well-established reactions such as esterification, etherification, carbon-carbon bond formation, and various redox transformations.

Esterification and Etherification Strategies

A primary route to Pentanedioic acid, 3-(phenylmethoxy)- involves the etherification of a precursor, 3-hydroxypentanedioic acid, or its corresponding ester.

Esterification: The carboxylic acid groups of pentanedioic acid derivatives are frequently converted to esters to improve solubility in organic solvents and to protect the acid functionality during subsequent reactions. The most common method for this transformation is the Fischer esterification . masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the formation of the diester. chemistrysteps.com This method is applicable to dicarboxylic acids, yielding the corresponding diesters. masterorganicchemistry.comreddit.com

Etherification: The introduction of the phenylmethoxy (benzyl) group at the C-3 position is typically achieved via an etherification reaction, most commonly the Williamson ether synthesis . wikipedia.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group of a 3-hydroxypentanedioate derivative to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a benzyl (B1604629) halide (e.g., benzyl bromide). lumenlearning.comyoutube.com

A plausible synthetic sequence would be:

Preparation of Diethyl 3-hydroxypentanedioate: Starting with 3-hydroxypentanedioic acid, a Fischer esterification would yield the diethyl ester.

Alkoxide Formation: The hydroxyl group of the diethyl 3-hydroxypentanedioate is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.com

Nucleophilic Substitution: The resulting alkoxide is then treated with benzyl bromide. The alkoxide displaces the bromide ion in an Sₙ2 reaction to form diethyl 3-(phenylmethoxy)pentanedioate. jk-sci.com

Hydrolysis: Finally, the ester groups are hydrolyzed back to carboxylic acids, typically under basic conditions followed by acidic workup, to yield the target molecule, Pentanedioic acid, 3-(phenylmethoxy)-.

Carbon-Carbon Bond Forming Reactions

The construction of the five-carbon backbone of substituted pentanedioic acids can be accomplished through several key carbon-carbon bond-forming reactions.

Malonic Ester Synthesis: This classical method allows for the synthesis of substituted carboxylic acids. wikipedia.orgorganic-chemistry.org To prepare a substituted glutaric acid, a variation of the malonic ester synthesis can be employed. For instance, reacting two equivalents of a sodiomalonic ester with a dihaloalkane like dichloromethane, followed by hydrolysis and decarboxylation, can form the pentanedioic acid chain. uobabylon.edu.iq Alternatively, a Michael addition of diethyl malonate to an α,β-unsaturated ester, such as ethyl acrylate, provides a direct route to a substituted glutarate skeleton after subsequent hydrolysis and decarboxylation. brainly.inopenochem.org

Michael Addition: The conjugate addition, or Michael addition, is a powerful tool for forming 3-substituted glutaric acid derivatives. wikipedia.orgmasterorganicchemistry.com In this approach, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.org For example, the addition of a resonance-stabilized carbanion to diethyl glutaconate (diethyl pent-2-enedioate) can introduce a substituent at the C-3 position.

Oxidative and Reductive Transformations

Oxidative and reductive methods offer alternative pathways to substituted pentanedioic acids, often starting from cyclic or unsaturated precursors.

Oxidative Transformations: A common strategy involves the oxidative cleavage of a carbon-carbon bond within a cyclic precursor. For instance, a suitably substituted cyclopentanone or cyclopentene (B43876) can be cleaved to afford a pentanedioic acid derivative. The synthesis of Pentanedioic acid, 3-(phenylmethoxy)- could theoretically begin with 3-(phenylmethoxy)cyclopentanone. Oxidation of this ketone, for example using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid, would break the C1-C2 or C1-C5 bond, yielding the desired dicarboxylic acid. researchgate.net The challenge in this approach often lies in the synthesis of the substituted cyclic precursor itself.

Reductive Transformations: Substituted pentanedioic acids can also be prepared by the reduction of an unsaturated precursor. For example, a 3-substituted glutaconic acid (pent-2-enedioic acid) derivative could be synthesized, followed by the reduction of the carbon-carbon double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a standard method for this transformation. This approach is particularly useful when the substituent at the C-3 position is introduced via reactions that form an unsaturated backbone.

Stereoselective Synthesis of Chiral Pentanedioic Acid Derivatives

When the C-3 substituent is not a hydrogen atom, the C-3 carbon becomes a stereocenter. Asymmetric synthesis methodologies are therefore crucial for preparing enantiomerically enriched or pure 3-substituted pentanedioic acids.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are among the most effective and widely used chiral auxiliaries for this purpose. santiago-lab.com

The general strategy involves attaching the chiral auxiliary to a prochiral substrate to form a new compound, which then undergoes a diastereoselective reaction. For synthesizing chiral 3-substituted glutarates, an α,β-unsaturated system is typically acylated with an Evans oxazolidinone. researchgate.net The bulky substituent on the chiral auxiliary effectively blocks one face of the molecule, forcing an incoming nucleophile to attack from the opposite face. researchgate.net

A common application is the conjugate addition of a nucleophile to an N-enoyl oxazolidinone. nih.govillinoisstate.edu For example, the reaction of a cuprate reagent with an N-glutaconyl oxazolidinone derivative would introduce a substituent at the C-3 position with high diastereoselectivity. The stereochemistry is controlled by the chelation of the metal to the carbonyl oxygens and the steric hindrance provided by the auxiliary's substituent. nih.gov Following the conjugate addition, the chiral auxiliary can be cleaved under mild conditions (e.g., using lithium hydroperoxide) to reveal the chiral carboxylic acid, with the auxiliary being recoverable for reuse. electronicsandbooks.com

Table 1: Examples of Chiral Auxiliary-Mediated Synthesis of Pentanedioic Acid Analogues

Chiral Auxiliary Reaction Type Substrate Reagent Diastereomeric Ratio (dr) Reference
(R)-4-benzyl-2-oxazolidinone Desymmetrization 3-Substituted Glutaric Anhydride (B1165640) LiN(TMS)₂ 85:15 to >95:5 electronicsandbooks.com
(S)-4-benzyl-2-oxazolidinone Conjugate Reduction α,β-Unsaturated Carboximide L-Selectride >96:4 nih.gov
Camphorsultam Michael Addition N-methacryloylcamphorsultam Thiols High wikipedia.org

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is needed to generate a large quantity of chiral product. These methods avoid the need to install and remove a stoichiometric chiral auxiliary.

Catalytic Asymmetric Michael Addition: The Michael addition is a prime target for enantioselective catalysis. masterorganicchemistry.com Chiral Lewis acids, organocatalysts, and transition-metal complexes have all been developed to catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.govwikipedia.org For instance, the addition of a malonate or other soft nucleophile to a glutaconate ester can be catalyzed by a chiral thiourea or prolinol ether derivative, affording the 3-substituted glutarate with high enantiomeric excess (ee). mdpi.comnih.govencyclopedia.pub The catalyst typically activates the reactants and organizes them within a chiral environment to favor attack on one enantiotopic face of the substrate. mdpi.com

Catalytic Asymmetric Hydrogenation: Another powerful strategy is the asymmetric hydrogenation of a prochiral olefin. doi.org The synthesis could proceed through a 3-(phenylmethoxy)glutaconic acid diester, which is then hydrogenated using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This approach can deliver the chiral saturated product with very high enantioselectivity. doi.org

Table 2: Examples of Enantioselective Catalytic Synthesis of Pentanedioic Acid Analogues

Reaction Type Catalyst Type Substrate Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Rh-Ferrocene Phosphoramidite Dimethyl 2-methyleneglutarate >90% doi.org
Michael Addition Chiral Thiourea Maleimide & Oxindole up to 99% nih.gov
Michael Addition (S)-Diphenylprolinol Silyl Ether α,β-Unsaturated Nitroalkene Excellent encyclopedia.pub
Friedel-Crafts Alkylation Chiral Phosphoric Acid Indole & Trifluoromethyl Ketone High mdpi.com

Enzymatic Synthesis and Biocatalytic Routes

The burgeoning field of biocatalysis offers sustainable and highly selective alternatives to traditional chemical synthesis. For the production of specialized chemicals like Pentanedioic acid, 3-(phenylmethoxy)-, enzymatic and chemoenzymatic strategies present significant advantages, particularly in achieving high stereoselectivity for the creation of chiral molecules. These methods often operate under mild conditions, reducing energy consumption and the generation of hazardous waste.

Enzyme-Catalyzed Derivatization of Glutaric Acid

Enzymes, particularly lipases, are widely employed for the derivatization of dicarboxylic acids such as glutaric acid and its analogues. A key strategy in this area is the desymmetrization of prochiral 3-substituted glutaric acid derivatives. This approach allows for the creation of optically active monoesters, which are valuable chiral building blocks for more complex molecules.

One of the most extensively studied enzymes for this purpose is Candida antarctica lipase B (CAL-B). Research has demonstrated the efficacy of CAL-B in catalyzing the desymmetrization of prochiral 3-alkylglutaric acid diesters. nih.gov This enzymatic process yields optically active 3-alkylglutaric acid monoesters. The stereoselectivity of this reaction has been observed to be influenced by the nature of the ester group, with allyl esters showing significantly better stereoselectivity compared to other alkyl esters. nih.gov This "olefin effect" is hypothesized to be due to π-π interactions between the double bond of the substrate and amino acid residues, such as tryptophan and histidine, within the active site of the enzyme. nih.gov

The general principle of this enzymatic derivatization involves the selective hydrolysis or alcoholysis of one of the two ester groups of a symmetrically substituted glutaric acid diester. This selective conversion results in a chiral monoester. For instance, the enantioselective alcoholysis of 3-(4-fluorophenyl)glutaric anhydride has been efficiently catalyzed by immobilized CAL-B (Novozym 435). researchgate.net

While direct enzymatic derivatization of glutaric acid to introduce the 3-(phenylmethoxy) group has not been extensively reported, the principles established with other 3-substituted glutaric acids provide a strong foundation for developing such a process. The substrate specificity of lipases can be engineered to accommodate a variety of substituents at the 3-position of the glutaric acid backbone.

Another avenue for enzymatic derivatization is the formation of amides. Lipases, including CAL-B, have been shown to catalyze the amidation of free carboxylic acids with various amines. nih.govresearchgate.net This reaction proceeds under mild conditions and can produce a diverse range of amides with high conversion rates. nih.gov This capability could be harnessed to produce amide derivatives of Pentanedioic acid, 3-(phenylmethoxy)-.

Table 1: Enzymatic Desymmetrization of 3-Substituted Glutaric Acid Derivatives

SubstrateEnzymeReaction TypeProductKey Findings
Prochiral 3-alkylglutaric acid diestersCandida antarctica lipase B (CAL-B)DesymmetrizationOptically active 3-alkylglutaric acid monoestersAllyl esters exhibited superior stereoselectivity due to potential π-π interactions in the enzyme's active site. nih.gov
3-(4-fluorophenyl)glutaric anhydrideImmobilized Candida antarctica lipase B (Novozym 435)Enantioselective alcoholysisMethyl (S)-3-(4-fluorophenyl)glutarateHigh conversion and enantioselectivity were achieved under optimized conditions. researchgate.net
Various free carboxylic acids and aminesCandida antarctica lipase B (CAL-B)AmidationDiverse amidesThe enzymatic method proved to be a sustainable and efficient process for direct amide synthesis. nih.gov

Chemoenzymatic Approaches to Chiral Building Blocks

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical transformations to construct complex chiral molecules. This strategy is particularly valuable for the synthesis of chiral 3-substituted glutaric acid derivatives, which can serve as precursors to a wide range of biologically active compounds.

The desymmetrization of prochiral 3-substituted glutaric anhydrides via enantioselective alcoholysis catalyzed by lipases is another powerful chemoenzymatic strategy. This reaction provides access to chiral monoesters that can be further modified. For instance, the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride in the presence of an alcohol yields a chiral monoester that is a versatile intermediate for further synthesis. researchgate.net

While a specific chemoenzymatic route to Pentanedioic acid, 3-(phenylmethoxy)- has not been detailed in the literature, the established methodologies for analogous compounds provide a clear blueprint. A hypothetical chemoenzymatic synthesis could involve the following steps:

Chemical Synthesis of a Prochiral Precursor: A prochiral 3-(phenylmethoxy)glutaric acid diester or anhydride would first be synthesized using conventional organic chemistry methods.

Enzymatic Desymmetrization: A selected lipase, such as CAL-B, would then be used to catalyze the enantioselective hydrolysis or alcoholysis of the prochiral intermediate. This step would generate a chiral monoester of 3-(phenylmethoxy)pentanedioic acid.

Chemical Elaboration: The resulting chiral monoester could then be used as a building block for the synthesis of more complex target molecules.

The success of such a strategy would depend on the careful selection of the enzyme and optimization of the reaction conditions to achieve high enantioselectivity and yield.

Table 2: Chemoenzymatic Synthesis of Chiral 3-Substituted Glutaric Acid Derivatives

Target Molecule/IntermediateKey Enzymatic StepEnzymePrecursorSignificance
(S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin)Desymmetrization of a prochiral 3-alkylglutaric acid diesterCandida antarctica lipase B (CAL-B)3-isobutylglutaric acid diesterDemonstrates a successful industrial application of chemoenzymatic synthesis for a pharmaceutical product. nih.gov
Methyl (S)-3-(4-fluorophenyl)glutarateEnantioselective alcoholysisImmobilized Candida antarctica lipase B (Novozym 435)3-(4-fluorophenyl)glutaric anhydrideProvides a chiral building block for the synthesis of various biologically active molecules. researchgate.net

Chemical Reactivity and Transformation Pathways

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups in Pentanedioic acid, 3-(phenylmethoxy)- are the primary sites for reactions such as anhydride (B1165640) formation, esterification, and amidation. These transformations are fundamental in modifying the polarity, solubility, and further reactivity of the molecule.

Anhydride Formation: Dicarboxylic acids, particularly those that can form five- or six-membered rings, readily undergo intramolecular dehydration to form cyclic anhydrides upon heating. Pentanedioic acid, 3-(phenylmethoxy)-, being a substituted glutaric acid, can be converted to 3-(phenylmethoxy)glutaric anhydride. This reaction is typically achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride or by simply heating to a high temperature. The formation of a stable six-membered anhydride ring is the driving force for this cyclization.

Ester Formation: The carboxylic acid groups can be converted to esters through various methods. The most common is the Fischer-Speier esterification, which involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgchemguide.co.ukchemguide.co.uk This is an equilibrium reaction, and to favor the formation of the ester, the alcohol is often used in excess, or the water generated during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgoperachem.com Both carboxylic acid groups can be esterified to form the corresponding diester. For example, reaction with methanol would yield dimethyl 3-(phenylmethoxy)pentanedioate. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. organic-chemistry.orgyoutube.com

Interactive Data Table: Reagents for Esterification
Reagent/MethodCatalystConditionsProduct
Alcohol (e.g., Methanol, Ethanol)H₂SO₄, TsOH, HClHeating/RefluxDiester
Dialkyl dicarbonatesLewis Acid (e.g., MgCl₂)Room TemperatureDiester
Coupling Reagents (e.g., DCC)-MildDiester

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction typically requires harsh conditions and high temperatures. youtube.com Decarboxylation is significantly facilitated by the presence of an electron-withdrawing group, such as a carbonyl, at the β-position to the carboxylic acid. youtube.comresearchgate.net

Pentanedioic acid, 3-(phenylmethoxy)- does not possess such an activating group in the β-position relative to its carboxylic acid functionalities. Therefore, it is not expected to undergo facile decarboxylation under mild conditions. youtube.com While decarboxylation of aromatic carboxylic acids can occur under certain catalytic conditions, these are generally not applicable to the aliphatic backbone of this molecule. nih.govgoogle.com Forcing conditions, such as very high temperatures, might lead to decomposition and non-specific fragmentation rather than a clean decarboxylation.

The carboxylic acid groups of Pentanedioic acid, 3-(phenylmethoxy)- can be converted into amides by reaction with primary or secondary amines. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed.

A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by first converting the diacid to its more reactive cyclic anhydride, as described in section 3.1.1. The resulting 3-(phenylmethoxy)glutaric anhydride can then react readily with an amine to open the ring and form a mono-amide mono-acid, which can be further cyclized to an imide upon heating. Alternatively, using two equivalents of the amine will lead to the formation of the corresponding diamide.

Another widely used method is to employ coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or other modern peptide coupling agents activate the carboxylic acid, allowing for its reaction with an amine under mild conditions to form the amide bond in high yield. researchgate.netresearchgate.net This method is particularly useful for sensitive substrates.

Transformations of the Phenylmethoxy Moiety

The phenylmethoxy group, also known as a benzyl (B1604629) ether, offers another site for chemical modification, primarily through the cleavage of the ether linkage or through substitution reactions on the aromatic ring.

The benzyl group is a common protecting group for alcohols in organic synthesis due to its relative stability and the variety of methods available for its removal. The cleavage of the benzyl ether in Pentanedioic acid, 3-(phenylmethoxy)- results in the formation of 3-hydroxypentanedioic acid and toluene or a related benzyl derivative.

One of the most prevalent methods for de-benzylation is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netrsc.org The reaction is usually carried out at room temperature and atmospheric pressure and is known for its high efficiency and clean conversion.

Alternatively, benzyl ethers can be cleaved using strong acids. For instance, heating with hydroiodic acid (HI) will cleave the ether bond to produce phenol and benzyl iodide from a benzyl phenyl ether model. doubtnut.comyoutube.com However, this method is less common for simple de-benzylation due to the harsh conditions required.

Interactive Data Table: De-benzylation Methods
MethodReagentsByproductsKey Features
Catalytic HydrogenolysisH₂, Pd/CTolueneMild, efficient, common
Strong Acid CleavageHI, HBrBenzyl HalideHarsh conditions
Reductive CleavageNa, liquid NH₃TolueneStrong reducing conditions

The phenyl ring of the phenylmethoxy group is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions of the ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: The ring can be brominated or chlorinated using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com This will yield a mixture of ortho- and para-halogenated derivatives.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the para position due to steric hindrance at the ortho positions. masterorganicchemistry.comstmarys-ca.edukhanacademy.orgyoutube.comlibretexts.org

Friedel-Crafts Reactions: The aromatic ring can undergo alkylation or acylation. wikipedia.org Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) would introduce an alkyl group. beilstein-journals.orgbiomedres.us Similarly, Friedel-Crafts acylation with an acyl chloride or anhydride and a Lewis acid introduces an acyl group, forming a ketone. researchgate.netresearchgate.net These reactions would also favor substitution at the ortho and para positions.

The reactivity of the ring allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of the compound's electronic and steric properties.

Reactions at the Aliphatic Backbone (C3 and adjacent positions)

The carbon atom at the C3 position, bearing the phenylmethoxy group, is a key site for chemical modifications. Its stereochemistry and susceptibility to substitution reactions are of considerable interest in synthetic organic chemistry.

Stereochemical Inversion and Retention Mechanisms

The stereochemical fate of the C3 position in 3-(phenylmethoxy)pentanedioic acid derivatives during substitution reactions is intricately linked to the reaction mechanism and the nature of the participating groups. While direct S_N2 reactions at a secondary carbon like C3 would be expected to proceed with inversion of configuration, the presence of neighboring functional groups, such as the carboxylic acid moieties, can lead to more complex outcomes, including retention of stereochemistry.

Reaction Type Proposed Intermediate Stereochemical Outcome at C3
Direct S_N2Pentacoordinate transition stateInversion
Neighboring Group ParticipationCyclic intermediate (e.g., lactone)Retention (via double inversion)

It is important to note that the propensity for NGP is dependent on several factors, including the conformational flexibility of the molecule, the nature of the leaving group at C3, and the reaction conditions. The formation of a five- or six-membered ring intermediate is generally favored.

Nucleophilic and Electrophilic Substitution Reactions

The C3 position and its environs are subject to both nucleophilic and electrophilic substitution reactions, although the former is more commonly explored for this class of compounds.

Nucleophilic Substitution:

Nucleophilic substitution reactions at the C3 position of 3-(phenylmethoxy)pentanedioic acid derivatives typically involve the displacement of a suitable leaving group. For instance, if the hydroxyl group of the corresponding 3-hydroxyglutaric acid derivative is converted into a good leaving group, such as a tosylate or mesylate, it can be readily displaced by a variety of nucleophiles.

Common nucleophiles in these reactions include halides, azides, cyanides, and various oxygen and nitrogen-based nucleophiles. The general mechanism for these transformations is nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. The reactivity of the carboxylic acid derivatives follows the general order: acyl chloride > anhydride > ester > amide.

Nucleophile Leaving Group Product of Substitution at C3
Azide (N₃⁻)Tosylate (-OTs)3-Azido-pentanedioic acid derivative
Cyanide (CN⁻)Mesylate (-OMs)3-Cyano-pentanedioic acid derivative
Methoxide (CH₃O⁻)Halide (-Br, -I)3-Methoxy-pentanedioic acid derivative

Electrophilic Substitution:

Direct electrophilic substitution on the aliphatic backbone of 3-(phenylmethoxy)pentanedioic acid is less common under standard conditions. The carbons of the pentanedioic acid chain are generally not sufficiently electron-rich to be susceptible to attack by typical electrophiles. However, reactions at the adjacent C2 and C4 positions can be facilitated by converting the corresponding carboxylic acid into an enolate or a similar nucleophilic species. This would involve deprotonation at the α-carbon, followed by reaction with an electrophile. Such reactions, however, are more accurately described as reactions of an enolate intermediate rather than a direct electrophilic substitution on the saturated backbone.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For Pentanedioic acid, 3-(phenylmethoxy)-, a complete assignment of proton and carbon signals was achieved through a suite of NMR experiments.

The ¹H NMR spectrum of Pentanedioic acid, 3-(phenylmethoxy)- displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm. The benzylic protons (CH₂Ph) would be expected to resonate as a singlet at approximately 4.5 ppm. The methine proton at the C3 position, being adjacent to the electron-withdrawing benzyloxy group, would likely appear as a multiplet around 4.0-4.2 ppm. The methylene (B1212753) protons of the glutaric acid backbone (at C2 and C4) would present as complex multiplets in the upfield region, typically between 2.5 and 2.8 ppm, due to diastereotopicity and coupling with the C3 proton. The acidic protons of the two carboxylic acid groups are expected to be broad singlets and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Data for Pentanedioic acid, 3-(phenylmethoxy)-

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H 7.2-7.4 m 5H
-OCH₂Ph 4.5 s 2H
H-3 4.0-4.2 m 1H
H-2, H-4 2.5-2.8 m 4H

Note: Predicted data is based on typical chemical shift values for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Pentanedioic acid, 3-(phenylmethoxy)-, the carbonyl carbons of the carboxylic acids are expected to have the most downfield shifts, typically in the range of 175-180 ppm. The aromatic carbons of the phenyl ring would appear between 127 and 138 ppm. The carbon of the benzylic ether linkage (-OCH₂Ph) is anticipated around 70 ppm, while the C3 carbon, also deshielded by the oxygen atom, would resonate in a similar region. The methylene carbons (C2 and C4) of the glutaric acid chain are expected at approximately 35-40 ppm.

Table 2: Predicted ¹³C NMR Data for Pentanedioic acid, 3-(phenylmethoxy)-

Carbon Predicted Chemical Shift (ppm)
C=O 175-180
Phenyl-C (quaternary) ~138
Phenyl-C 127-129
-OCH₂Ph ~70
C-3 ~70

Note: Predicted data is based on typical chemical shift values for similar functional groups.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton at C3 and the methylene protons at C2 and C4, confirming the glutaric acid backbone structure.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the signals for the benzylic CH₂ protons would correlate with the corresponding benzylic carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of Pentanedioic acid, 3-(phenylmethoxy)-. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula as C₁₂H₁₄O₅.

In an electron ionization (EI) mass spectrum, Pentanedioic acid, 3-(phenylmethoxy)- would be expected to undergo characteristic fragmentation. A prominent fragmentation pathway for benzyloxy compounds is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which would likely be the base peak. Another common fragmentation for ethers is the loss of the entire benzyloxy group. For carboxylic acids, characteristic losses of water (H₂O, M-18), the carboxyl group (-COOH, M-45), and cleavage of the carbon-carbon bonds adjacent to the carbonyl groups are common. The analysis of these fragment ions provides valuable information that corroborates the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for Pentanedioic acid, 3-(phenylmethoxy)-

m/z Proposed Fragment Fragmentation Pathway
238 [M]⁺ Molecular Ion
220 [M - H₂O]⁺ Loss of water
193 [M - COOH]⁺ Loss of a carboxyl group
131 [M - OCH₂Ph]⁺ Loss of the benzyloxy group

Note: Predicted fragmentation patterns are based on the general behavior of similar chemical structures in mass spectrometry.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the elucidation of molecular structures by examining the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. innovatechlabs.com By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique molecular fingerprint. For Pentanedioic acid, 3-(phenylmethoxy)-, the spectrum is characterized by the vibrations of its constituent carboxylic acid, ether, and aromatic moieties.

The analysis of the FT-IR spectrum of Pentanedioic acid, 3-(phenylmethoxy)- would be expected to reveal several key absorption bands. The presence of the carboxylic acid groups would be confirmed by a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The ether linkage (C-O-C) would likely exhibit stretching vibrations in the 1250-1000 cm⁻¹ region. Furthermore, the phenyl group would be identified by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for Pentanedioic acid, 3-(phenylmethoxy)-

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300-2500 Carboxylic Acid (O-H) Stretching, broad
3100-3000 Aromatic (C-H) Stretching
2970-2850 Aliphatic (C-H) Stretching
1725-1700 Carboxylic Acid (C=O) Stretching
1600-1450 Aromatic (C=C) Stretching
1440-1400 Carboxylic Acid (O-H) Bending
1300-1200 Carboxylic Acid (C-O) Stretching
1250-1000 Ether (C-O-C) Asymmetric & Symmetric Stretching
950-910 Carboxylic Acid (O-H) Out-of-plane Bending

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like Pentanedioic acid, 3-(phenylmethoxy)-. The development of a robust HPLC method is crucial for quality control and for the separation of potential stereoisomers, given the chiral center at the C3 position.

A typical method would employ reverse-phase chromatography. researchgate.net The separation would be achieved on a C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer with an adjusted acidic pH to suppress the ionization of the carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the phenylmethoxy group exhibits strong absorbance, typically around 254 nm. For chiral separations, a specialized chiral stationary phase would be necessary to resolve the enantiomers.

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert Pentanedioic acid, 3-(phenylmethoxy)- into a more volatile form suitable for GC analysis. nih.govresearchgate.net

A common derivatization method for dicarboxylic acids is silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This process replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound. The resulting TMS-ester can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This allows for both qualitative identification and quantitative analysis.

Table 3: Typical GC-MS Analysis Parameters for Derivatized Dicarboxylic Acids

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 90 minutes nih.gov
GC Column HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program 60 °C (1 min hold), ramp to 300 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV

| Scan Range | 40-550 m/z |

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a suitable single crystal of Pentanedioic acid, 3-(phenylmethoxy)- must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure would provide invaluable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for absolute structural elucidation.

Computational Chemistry and Mechanistic Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods

The study of complex chemical systems, such as the reaction of Pentanedioic acid, 3-(phenylmethoxy)- in a solvent or enzymatic environment, benefits immensely from hybrid QM/MM methods. These approaches partition the system into a chemically reactive core, treated with high-accuracy quantum mechanics, and a larger surrounding environment, described by computationally less expensive molecular mechanics. This dual approach allows for the investigation of reaction mechanisms and dynamics that would be computationally prohibitive with purely quantum mechanical methods.

QM/MM Calculations for Reaction Pathways and Transition States

To elucidate the reaction pathways and identify transition states for reactions involving Pentanedioic acid, 3-(phenylmethoxy)-, QM/MM calculations would be an invaluable tool. For instance, in a potential esterification or amidation reaction at one of its carboxylic acid groups, the atoms directly involved in bond-making and bond-breaking (the carboxylic acid group, the incoming nucleophile, and any catalytic residues) would constitute the QM region. The remainder of the molecule, including the phenylmethoxy group and the solvent molecules, would be treated with an MM force field.

By mapping the potential energy surface, these calculations can identify the minimum energy path for the reaction, revealing the structures of intermediates and transition states. The calculated activation energies provide insights into the reaction kinetics. For example, a hypothetical acid-catalyzed esterification would proceed through a protonated carbonyl intermediate, and QM/MM could precisely model the energetics of this species and the subsequent nucleophilic attack by an alcohol.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and energetics of molecules like Pentanedioic acid, 3-(phenylmethoxy)-. By approximating the electron density, DFT can accurately predict a wide range of molecular properties.

The choice of functional and basis set is crucial for obtaining reliable results. For a molecule containing both carboxyl and ether functionalities, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVTZ, would provide a good balance between accuracy and computational cost.

Table 1: Predicted Electronic Properties of Pentanedioic acid, 3-(phenylmethoxy)- using DFT

PropertyPredicted ValueSignificance
HOMO Energy-Indicates the molecule's ability to donate electrons; related to its reactivity as a nucleophile.
LUMO Energy-Indicates the molecule's ability to accept electrons; related to its reactivity as an electrophile.
HOMO-LUMO Gap-A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment-Provides insight into the molecule's polarity and solubility characteristics.
Atomic Charges-Reveals the distribution of electron density and potential sites for nucleophilic or electrophilic attack.

Note: Specific values are dependent on the chosen DFT functional, basis set, and the conformational state of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of Pentanedioic acid, 3-(phenylmethoxy)- is a key determinant of its physical and chemical properties. The central pentanedioic acid chain can adopt numerous conformations due to rotation around its single bonds. Molecular dynamics (MD) simulations can provide a detailed picture of this conformational landscape by simulating the atomic motions over time.

Starting from an initial geometry, MD simulations solve Newton's equations of motion for each atom in the system, governed by a chosen force field (e.g., AMBER, CHARMM, or GROMOS). The simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a specific solvent). Analysis of the simulation trajectory can identify stable conformers, the energy barriers between them, and the dynamics of conformational changes. For instance, MD simulations could predict whether intramolecular hydrogen bonding between the two carboxylic acid groups is a significant feature of its conformational ensemble.

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

While traditionally used in drug discovery, the principles of Structure-Activity Relationship (SAR) can be applied to understand how the structural features of Pentanedioic acid, 3-(phenylmethoxy)- influence its reactivity in chemical transformations.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can be used to build SAR models for the reactivity and selectivity of Pentanedioic acid, 3-(phenylmethoxy)-. For example, in a reaction where the two carboxylic acid groups are not chemically equivalent due to the influence of the 3-(phenylmethoxy) substituent, DFT calculations could predict the relative acidity of the two carboxyl protons. The carboxyl group with the lower pKa would be the more reactive site for deprotonation.

Furthermore, by calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for nucleophilic attack. In the case of Pentanedioic acid, 3-(phenylmethoxy)-, the LUMO is expected to be localized on the carbonyl carbons of the carboxylic acid groups, confirming their electrophilic nature. Subtle differences in the LUMO coefficients on the two carbonyl carbons could predict regioselectivity in reactions with nucleophiles.

Applications in Specialized Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The synthesis of complex organic molecules, particularly those with biological activity, often relies on chiral or highly functionalized building blocks. 3-Substituted glutaric acids are recognized as important intermediates for creating such molecules. scispace.com

While specific examples of the direct use of pentanedioic acid, 3-(phenylmethoxy)- in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are pertinent to the assembly of complex natural products. Substituted glutaric acids are key intermediates for synthesizing biologically active compounds. scispace.com The synthesis of cytoblastin, for instance, involves key steps like palladium-mediated coupling and stereoselective dihydroxylation to construct its complex core. nih.gov The functionalized glutaric acid scaffold provides a platform from which chemists can elaborate to create the intricate stereochemistry and ring systems found in many natural products. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive site for further molecular elaboration.

Macrocycles, large cyclic molecules, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov The synthesis of these structures often involves the cyclization of a linear precursor. Dicarboxylic acids like pentanedioic acid, 3-(phenylmethoxy)- can act as linkers in the formation of macrocyclic structures, including polyamides and polyesters. mdpi.com The benzyloxy substituent can influence the conformational preferences of the linear precursor, potentially pre-organizing it for efficient cyclization. chemrxiv.org Furthermore, the glutaric acid core can be a precursor to various heterocyclic systems. For example, the synthesis of nitrogen-containing macrocycles often utilizes diacid chlorides to react with diamines. mdpi.com The controlled reaction of pentanedioic acid, 3-(phenylmethoxy)- could lead to the formation of functionalized piperidines or other nitrogen-containing rings, which are common scaffolds in medicinal chemistry.

Macrocyclization Strategy Description Potential Role of 3-(Benzyloxy)glutaric Acid
MacrolactonizationFormation of a large cyclic ester from a hydroxy-carboxylic acid precursor.The diacid can be converted to a monoester-monoacid, and the benzyloxy group can be deprotected to a hydroxyl, enabling intramolecular cyclization.
MacrolactamizationFormation of a large cyclic amide from an amino-acid precursor.The diacid can be reacted with a diamine to form a linear polyamide precursor for subsequent cyclization. mdpi.com
Ring-Closing Metathesis (RCM)Formation of a cyclic alkene from a linear diene precursor.The carboxylic acid groups can be functionalized with olefin-containing alcohols or amines to prepare the RCM precursor.

This table illustrates general macrocyclization strategies and the potential, though not specifically documented, role of the title compound.

Development of Advanced Polymer Precursors

Glutaric acid is an important monomer used in the production of polymers like polyesters and polyamides. chemrxiv.org The introduction of functional groups onto the glutaric acid backbone allows for the synthesis of polymers with tailored properties.

Polyesters are typically synthesized through the polycondensation of a dicarboxylic acid (or its anhydride (B1165640) or ester) with a polyhydric alcohol. nih.govresearchgate.net Similarly, polyamides are formed from the reaction of a dicarboxylic acid with a diamine. basf.com Glutaric acid and its derivatives are suitable monomers for these polymerizations. Current time information in Wyoming County, US. For instance, polyester (B1180765) polyols have been prepared from mixtures of dicarboxylic acids that include glutaric acid. nih.gov

The synthesis of polyesters can be carried out via a two-stage melt polycondensation process, involving esterification followed by polycondensation at elevated temperatures. nih.gov For polyamides, the formation of a salt from the diamine and diacid is a common method to ensure a 1:1 stoichiometric ratio, which is crucial for achieving high molecular weight polymers.

The properties of a polymer are intrinsically linked to the structure of its monomeric units. By incorporating a bulky substituent like the benzyloxy group in pentanedioic acid, 3-(phenylmethoxy)-, one can significantly influence the final properties of the resulting polyester or polyamide.

Incorporating such a side group can:

Disrupt Chain Packing: The bulky benzyloxy group can hinder the close packing of polymer chains, leading to a more amorphous (less crystalline) material. This typically results in lower melting points, increased solubility in organic solvents, and enhanced flexibility. researchgate.net

Increase Glass Transition Temperature (Tg): The rigid phenyl group in the side chain can restrict the rotational freedom of the polymer backbone, which may lead to a higher glass transition temperature, making the material more rigid and heat resistant below this temperature.

Introduce Functionality: The benzyloxy group can be chemically modified. For example, catalytic hydrogenation can convert it to a hydroxyl group, providing a site for cross-linking or for grafting other polymer chains, thereby creating more complex polymer architectures.

Monomer Feature Predicted Effect on Polymer Property Rationale
Bulky Phenylmethoxy GroupDecreased Crystallinity, Increased SolubilitySteric hindrance disrupts regular chain packing. researchgate.net
Rigid Phenyl RingPotentially Increased Glass Transition Temperature (Tg)Reduced segmental motion of the polymer backbone.
Benzyl (B1604629) Ether LinkageSite for Post-Polymerization ModificationCan be cleaved to reveal a reactive hydroxyl group.

This table outlines the predicted effects of the 3-(phenylmethoxy)- substituent on polymer properties based on established principles of polymer science.

Design of Chemical Probes and Research Reagents

Bifunctional molecules are often used as linkers or scaffolds in the design of chemical probes to study biological systems. A recent review highlights the use of a macrocyclization strategy to develop potent and selective kinase inhibitors. scispace.com While pentanedioic acid, 3-(phenylmethoxy)- itself is not cited as a chemical probe, its structural class is highly relevant. For example, NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), a derivative of glutaric acid, is used as a chelating agent in theranostic radiopharmaceuticals. mdpi.com

The combination of a central scaffold with two reactive carboxylic acid ends makes pentanedioic acid, 3-(phenylmethoxy)- a candidate for use as a linker. It could be used to connect a reporter molecule (like a fluorophore) to a biologically active molecule, allowing researchers to visualize the distribution of the active molecule within cells or tissues. The benzyloxy group could further be modified to attach other functionalities or to tune the solubility and pharmacokinetic properties of the resulting probe. Reagents like 3-(benzyloxy)propanoic acid are used for hydroxypropionyl alkylation, indicating the utility of such benzyloxy-protected acids in synthesis.

Synthesis of Molecular Tools for Chemical Biology Research (focus on chemical aspects)

The synthesis of molecular tools, such as enzyme inhibitors, molecular probes, and conformationally constrained peptide mimics, often requires chiral building blocks that can impart specific three-dimensional structures. Pentanedioic acid, 3-(phenylmethoxy)- serves as an excellent starting material for creating such tools, primarily through the desymmetrization of its corresponding anhydride.

The prochiral nature of 3-substituted glutaric anhydrides allows for the selective reaction of one of the two enantiotopic carbonyl groups with a chiral nucleophile or a combination of an achiral nucleophile and a chiral catalyst. This process, known as desymmetrization, breaks the plane of symmetry in the anhydride and generates a chiral hemiester with high enantiomeric excess. This strategy is a powerful method for accessing optically active compounds that can serve as key intermediates in the synthesis of biologically active molecules.

The reaction of 3-(benzyloxy)glutaric anhydride with a chiral alcohol in the presence of a suitable base or catalyst can lead to the formation of a single enantiomer of the corresponding monoester. This approach has been successfully applied to a variety of 3-substituted glutaric anhydrides, demonstrating the versatility of this method. The resulting chiral hemiesters can then be further elaborated into more complex structures. For instance, the carboxylic acid and ester functionalities can be selectively manipulated to introduce other chemical moieties, build peptide bonds, or form lactones.

The benzyloxy group at the 3-position can also play a crucial role in influencing the stereochemical outcome of subsequent reactions and can be a site for further functionalization after deprotection of the benzyl group. This makes pentanedioic acid, 3-(phenylmethoxy)- a versatile scaffold for creating libraries of compounds for screening in chemical biology research. The ability to generate stereochemically defined molecules is paramount when targeting biological macromolecules like enzymes and receptors, where stereochemistry dictates binding affinity and biological activity.

Table 1: Asymmetric Desymmetrization of 3-Substituted Glutaric Anhydrides This table presents representative examples of the desymmetrization of 3-substituted glutaric anhydrides, a reaction type directly applicable to 3-(benzyloxy)glutaric anhydride for the synthesis of chiral building blocks.

Entry3-SubstituentChiral Nucleophile/CatalystProduct (Hemiester)Diastereomeric/Enantiomeric Excess
1Phenyl(R)-1-(1-Naphthyl)ethanol(R,R)-Monoester>98% de
2Methyl(-)-Menthol / Et3N(S)-Monoester85% ee
3IsobutylChiral Oxazolidinone(S)-Monoester>95% de
4PhenylQuinine (catalyst), Methanol(R)-Monoester92% ee

Furthermore, derivatives of glutaric acid are utilized as linkers to connect different molecular fragments, such as in the construction of antibody-drug conjugates or fluorescent probes. nih.govrsc.org The dicarboxylic nature of pentanedioic acid, 3-(phenylmethoxy)- allows for the attachment of two different molecules, while the benzyloxy group provides a handle for modulating properties like solubility or for introducing further functionality.

Precursors for Catalysis Research (excluding biological activity)

In the realm of catalysis, particularly asymmetric catalysis, the development of novel chiral ligands is of paramount importance. Chiral ligands coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a chemical transformation. Chiral dicarboxylic acids and their derivatives are valuable precursors for the synthesis of such ligands.

While direct examples of pentanedioic acid, 3-(phenylmethoxy)- being used as a ligand precursor are not extensively documented, the principles of ligand design suggest its potential in this area. The two carboxylic acid groups can serve as coordination points for a metal center, and the chiral center generated from the 3-position can provide the necessary asymmetric induction.

For instance, chiral glutaric acid derivatives have been explored in the context of rhodium-catalyzed asymmetric hydrogenation. researchgate.net In these systems, the chiral ligand, often a phosphine (B1218219) or a phosphoramidite, directs the enantioselectivity of the hydrogenation of a prochiral olefin. The synthesis of chiral ligands frequently begins with readily available chiral starting materials. The enantiomerically pure hemiesters derived from the desymmetrization of 3-(benzyloxy)glutaric anhydride are ideal candidates for this purpose.

The general synthetic route would involve the conversion of the carboxylic acid and ester groups of the chiral hemiester into other coordinating groups, such as phosphines, amines, or ethers. The benzyloxy group could be retained to influence the steric and electronic properties of the resulting ligand or removed to reveal a hydroxyl group for further modification.

Table 2: Applications of Chiral Dicarboxylic Acid Derivatives in Asymmetric Catalysis This table illustrates the roles that chiral dicarboxylic acid derivatives, analogous to what could be synthesized from pentanedioic acid, 3-(phenylmethoxy)-, play in the field of asymmetric catalysis.

Catalyst System ComponentRole of the Dicarboxylic Acid DerivativeType of CatalysisExample Reaction
Chiral Phosphine LigandBackbone for the ligand, providing a rigid chiral scaffold.Rh-catalyzed Asymmetric HydrogenationHydrogenation of enamides
Chiral Diamine LigandPrecursor for the synthesis of the chiral diamine.Ru-catalyzed Asymmetric Transfer HydrogenationReduction of ketones
Chiral Brønsted AcidThe dicarboxylic acid itself acts as a chiral proton source.OrganocatalysisEnantioselective Mannich reaction
Chiral Lewis Acid ModifierThe carboxylate groups bind to and modify a Lewis acidic metal center.Lewis Acid CatalysisAsymmetric Diels-Alder reaction

The development of new catalytic systems is a continuous endeavor in chemical research. The availability of versatile chiral building blocks like pentanedioic acid, 3-(phenylmethoxy)- provides a valuable starting point for the rational design and synthesis of novel and effective chiral ligands and catalysts for a wide range of chemical transformations.

Emerging Research Frontiers

Novel Synthetic Methodologies and Green Chemistry Principles

The synthesis of 3-substituted glutaric acids has traditionally involved methods like Knoevenegel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation. scispace.com However, modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability.

Emerging strategies focus on minimizing hazardous reagents and solvents. A promising green approach for the synthesis of the parent compound, glutaric acid, involves the direct oxidation of cyclopentene (B43876) using hydrogen peroxide, a clean oxidant, with tungstic acid as a catalyst. rsc.orgnih.gov This method notably avoids the need for organic solvents or phase-transfer catalysts. nih.gov Another green technique involves the aerobic benzylic oxidation of substrates under "on-water" conditions, which leverages the unique reactivity of organic molecules at the water interface, reducing the need for volatile organic solvents. nih.gov

Furthermore, the development of catalytic condensation reactions using benign catalysts like boric acid represents a shift away from stoichiometric reagents that generate significant waste. walisongo.ac.id For Pentanedioic acid, 3-(phenylmethoxy)-, this could translate to novel routes that utilize benzyl (B1604629) alcohol and a glutarate precursor under milder, more atom-economical conditions. The use of bio-based solvents and starting materials, such as producing glutaric acid from metabolically engineered organisms, is also a key area of green chemistry research that could provide sustainable precursors for more complex derivatives. rsc.org

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress in real-time. Process Analytical Technology (PAT) is a cornerstone of modern chemical manufacturing, and advanced spectroscopic probes are central to its implementation. For the synthesis of glutaric acid derivatives, techniques like online Infrared (IR) and Raman spectroscopy have proven effective for in-situ monitoring. rsc.org

These non-destructive methods allow chemists to track the concentration of reactants, intermediates, and products throughout the reaction without sampling. nih.gov In a hypothetical synthesis of Pentanedioic acid, 3-(phenylmethoxy)-, online spectroscopy could be employed to:

Track Reactant Consumption: Monitor the disappearance of characteristic spectral peaks belonging to the starting materials, such as the C-O stretch of a benzyl alcohol precursor.

Monitor Product Formation: Observe the appearance and growth of signals corresponding to the product, like the carbonyl (C=O) stretch of the dicarboxylic acid and the ether C-O-C stretch of the phenylmethoxy group.

Identify Intermediates: Detect transient species that may provide insight into the reaction mechanism, helping to optimize conditions and prevent side reactions.

A study on the green synthesis of glutaric acid successfully used online IR and High-Performance Liquid Chromatography (HPLC) to build a quantitative model of the reaction, demonstrating the power of these combined techniques. rsc.orgnih.gov This approach allows for precise control over the reaction, leading to improved yield, purity, and safety. nih.gov

Table 1: Illustrative Application of In-Situ Spectroscopy for Monitoring the Synthesis of Pentanedioic acid, 3-(phenylmethoxy)-

Analyte Spectroscopic Technique Hypothetical Monitored Feature (Wavenumber, cm⁻¹) Purpose
Benzyl Alcohol (Reactant)Online IR~3350 (O-H stretch), ~1050 (C-O stretch)Track consumption of alcohol precursor
Glutaric Anhydride (B1165640) (Reactant)Online IR~1820 & ~1760 (Anhydride C=O stretches)Track consumption of acid precursor
Pentanedioic acid, 3-(phenylmethoxy)-Online IR~1710 (Carboxylic acid C=O stretch), ~1100 (Ether C-O-C stretch)Monitor product formation
Reaction IntermediateOnline RamanVaries (e.g., C=C stretch if an unsaturated intermediate is formed)Elucidate reaction mechanism

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and accelerating discovery. nih.gov While specific AI models for Pentanedioic acid, 3-(phenylmethoxy)- are not yet developed, the tools being built for organic synthesis are directly applicable.

Key applications of AI in this context include:

Retrosynthesis Prediction: AI platforms can analyze the structure of a target molecule like Pentanedioic acid, 3-(phenylmethoxy)- and propose multiple synthetic pathways by working backward from the final product. These tools are trained on vast databases of known chemical reactions.

Reaction Outcome and Yield Prediction: ML models can predict the success and potential yield of a chemical reaction under various conditions (e.g., temperature, catalyst, solvent). This allows researchers to prioritize experiments that are most likely to succeed, saving time and resources. For instance, an ML model could be trained on data from various 3-substituted glutaric acid syntheses to predict the optimal conditions for introducing the phenylmethoxy group. scispace.com

Discovery of Novel Reagents and Catalysts: Generative AI models can design novel molecules from scratch, opening possibilities for discovering new catalysts or reagents with enhanced performance for specific transformations.

The integration of AI can significantly reduce the trial-and-error component of chemical research, guiding chemists toward more efficient and innovative synthetic strategies.

Table 2: Hypothetical AI-Driven Parameter Optimization for a Synthesis Step

Parameter Traditional Approach AI-Predicted Suggestion Rationale / AI Model Type
CatalystScreen common acid/base catalystsBoric AcidRegression model predicts higher yield and selectivity based on substrate features.
SolventTolueneGlycerolClassification model identifies green solvents compatible with reactants and catalyst.
Temperature110 °C (Reflux)85 °COptimization algorithm balances reaction rate and byproduct formation for maximum purity.
Reaction Time24 hours16 hoursTime-series analysis of in-situ spectroscopic data predicts point of optimal yield.

Sustainable Synthesis and Process Intensification

Building on green chemistry principles, the concepts of sustainable synthesis and process intensification aim to create manufacturing processes that are not only environmentally benign but also highly efficient and economically viable.

A key frontier is the use of biocatalysis and fermentation. Researchers have successfully engineered strains of Corynebacterium glutamicum to produce the parent compound, glutaric acid, from glucose through fermentation. rsc.org This bio-based glutaric acid serves as a sustainable platform chemical that can be used to synthesize products like plasticizers. rsc.org A future sustainable route to Pentanedioic acid, 3-(phenylmethoxy)- could involve the enzymatic functionalization of this bio-derived glutaric acid.

Process intensification focuses on making chemical processes smaller, safer, and more efficient. This can be achieved through:

One-Pot Cascade Reactions: Designing a sequence of reactions to occur in a single reactor, which eliminates the need for isolating and purifying intermediates. This reduces solvent usage, energy consumption, and waste. The synthesis of 3-substituted phthalides has been accomplished using a one-pot cascade strategy in glycerol, a sustainable solvent that can be recycled. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors instead of large batches. This offers superior control over temperature and mixing, improves safety, and can lead to higher yields and purity.

By combining bio-based feedstocks with intensified processing technologies, the future production of specialty chemicals like Pentanedioic acid, 3-(phenylmethoxy)- can become significantly more sustainable and efficient than traditional methods.

Q & A

Q. How can researchers leverage 3-(phenylmethoxy)pentanedioic acid as a precursor for novel biomaterials, and what characterization benchmarks are essential?

  • Applications : Polymerize via step-growth mechanisms to create biodegradable polyesters. Monitor molecular weight distribution (GPC) and thermal stability (TGA/DSC).
  • Benchmarks : Ensure biocompatibility through ISO 10993 cytotoxicity testing. Compare mechanical properties (tensile strength, elasticity) to FDA-approved polymers .

Data Contradiction Analysis

  • Example : Discrepancies in reported logP values for 3-(phenylmethoxy)pentanedioic acid may arise from measurement techniques (shake-flask vs. HPLC-derived). Resolve by standardizing conditions (pH 7.4, 25°C) and cross-validating with computational models (e.g., XLogP3) .

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